Telmisartan-13C,d3

LC-MS/MS Bioanalysis Isotope Dilution

Telmisartan-13C,d3 delivers a definitive +4 Da mass shift through combined 13C and d3 labeling, providing complete baseline resolution in LC-MS/MS assays. Unlike single-isotope analogs, this dual labeling eliminates cross-talk and ensures accurate quantification of unlabeled telmisartan in complex biological matrices (plasma, urine, liver microsomes). It is the preferred internal standard for ANDA bioequivalence studies under FDA/EMA guidelines, supporting reliable PK parameter calculations (AUC, Cmax, t1/2) and therapeutic drug monitoring with zero analytical interference.

Molecular Formula C33H27N4O2D3
Molecular Weight 518.64
CAS No. 1261396-33-1
Cat. No. B602551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTelmisartan-13C,d3
CAS1261396-33-1
Synonyms4’-[(1,4’-Dimethyl-2’-propyl[2,6’-bi-H-benzimidazol]-1’-yl)methyl][1,1’-biphenyl]-2-carboxylic Acid-13CD3;  4’-[[4-Methyl-6-(1-methyl-2-benzimidazolyl)-2-propyl-1-benzimidazolyl] methyl]-2-biphenylcarboxylic Acid-13CD3
Molecular FormulaC33H27N4O2D3
Molecular Weight518.64
Structural Identifiers
SMILESCCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)O)C=C(C=C2C)C5=NC6=CC=CC=C6N5C
InChIInChI=1S/C33H30N4O2/c1-4-9-30-35-31-21(2)18-24(32-34-27-12-7-8-13-28(27)36(32)3)19-29(31)37(30)20-22-14-16-23(17-15-22)25-10-5-6-11-26(25)33(38)39/h5-8,10-19H,4,9,20H2,1-3H3,(H,38,39)/i3+1D3
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid

Telmisartan-13C,d3 (CAS 1261396-33-1): A Dual-Labeled Stable Isotope Internal Standard for Telmisartan Quantitation


Telmisartan-13C,d3 (CAS 1261396-33-1) is a stable isotope-labeled analog of the angiotensin II type 1 receptor (AT1) antagonist telmisartan, incorporating both carbon-13 and deuterium labels . It is employed as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the precise quantification of unlabeled telmisartan in biological matrices . The compound has a molecular weight of 518.63 g/mol and the molecular formula C3213CH27D3N4O2 .

The Critical Need for Telmisartan-13C,d3 Over Single-Isotope or Unlabeled Analogs in Bioanalysis


In LC-MS/MS bioanalysis, matrix effects and ionization variability preclude the use of unlabeled telmisartan as an internal standard due to co-elution and indistinguishable mass transitions. Single-isotope labeled analogs (e.g., telmisartan-d3) may experience minor chromatographic retention time shifts or insufficient mass separation from the analyte, particularly when monitoring multiple reaction transitions . Telmisartan-13C,d3, with its dual 13C and d3 labeling, provides a greater mass shift (+4 Da relative to unlabeled telmisartan) ensuring complete baseline resolution in the mass spectrometer while maintaining near-identical physicochemical properties to the analyte [1]. This dual labeling is crucial for minimizing cross-talk and ensuring accurate quantitation in complex matrices like plasma or urine .

Quantitative Differentiation of Telmisartan-13C,d3: Comparative Data for Procurement Decisions


Mass Spectrometric Resolution: Dual 13C/d3 Labeling Provides a +4 Da Mass Shift for Unambiguous Analyte Discrimination

Telmisartan-13C,d3 incorporates one 13C atom and three deuterium atoms, resulting in a molecular weight of 518.63 g/mol, which is +4 Da greater than unlabeled telmisartan (514.62 g/mol) . In contrast, the single-isotope labeled analog telmisartan-d3 (CAS 1189889-44-8) has a molecular weight of 517.64 g/mol, a mass shift of only +3 Da . The larger mass difference provided by Telmisartan-13C,d3 reduces the risk of isotopic cross-talk in the mass spectrometer, enabling more reliable quantitation at low analyte concentrations .

LC-MS/MS Bioanalysis Isotope Dilution

Isotopic Purity and Stability: Ensuring Reliable Quantitation with Minimal Unlabeled Contamination

Vendor specifications for Telmisartan-13C,d3 report a chemical purity of ≥97% by HPLC, with isotopic enrichment typically ≥98% for both 13C and deuterium labels . This high isotopic purity ensures minimal interference from unlabeled telmisartan, which is critical for achieving a low lower limit of quantitation (LLOQ) in bioanalytical assays. In contrast, some single-isotope labeled internal standards may exhibit lower isotopic enrichment due to synthetic limitations, potentially increasing baseline noise .

Method Validation Quality Control Stable Isotope

Chromatographic Co-Elution with Unlabeled Telmisartan: Minimizing Matrix Effect Variability

Stable isotope-labeled internal standards are designed to co-elute with the analyte under reversed-phase LC conditions, thereby normalizing for ion suppression or enhancement caused by the sample matrix. Telmisartan-13C,d3 exhibits virtually identical chromatographic behavior to unlabeled telmisartan, as confirmed by retention time matching within ±0.05 minutes in validated LC-MS/MS methods . This is a critical advantage over non-isotopic internal standards, which often show different retention times and fail to adequately correct for matrix effects .

Matrix Effect Retention Time LC-MS/MS

Optimal Deployment Scenarios for Telmisartan-13C,d3 in Analytical and Pharmaceutical Workflows


Regulated Bioequivalence Studies for Generic Telmisartan Formulations

In abbreviated new drug applications (ANDAs), Telmisartan-13C,d3 serves as the definitive internal standard for quantifying telmisartan in human plasma to establish bioequivalence between a generic formulation and the reference listed drug. Its use is mandated by regulatory guidelines (e.g., FDA, EMA) to ensure method robustness and data integrity .

Pharmacokinetic Profiling in Preclinical and Clinical Research

Telmisartan-13C,d3 enables accurate determination of telmisartan plasma concentration-time profiles in pharmacokinetic studies. The dual isotopic label ensures precise quantitation even in the presence of complex biological matrices, supporting reliable calculation of AUC, Cmax, and t1/2 .

Therapeutic Drug Monitoring (TDM) in Clinical Settings

For patients on telmisartan therapy, particularly those with renal impairment or undergoing polypharmacy, TDM using Telmisartan-13C,d3 as an internal standard can help optimize dosing and avoid adverse events. The high specificity and sensitivity of the LC-MS/MS method reduce the risk of analytical interference from co-administered drugs .

In Vitro Drug Metabolism and Drug-Drug Interaction Studies

In studies using human liver microsomes or hepatocytes, Telmisartan-13C,d3 is used to quantify telmisartan depletion and metabolite formation. The stable isotope label allows for accurate measurement of metabolic stability and potential interactions with co-administered compounds .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Telmisartan-13C,d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.